(Rac)-Apremilast

Chiral chromatography Method validation Pharmaceutical analysis

For analytical and synthetic QC laboratories, (Rac)-Apremilast (253168-86-4) is the non-interchangeable 1:1 enantiomeric mixture critical for ICH Q2(R1) chiral HPLC validation. It uniquely provides both (R)- and (S)-peaks for system suitability, enabling 0.1% LOQ quantification of the chiral impurity. Also serves as a racemic intermediate standard for monitoring industrial (R)-enantiomer recycling. Substitute with single enantiomers compromises analytical integrity. Verify lot-specific purity and characterization data upon ordering.

Molecular Formula C22H24N2O7S
Molecular Weight 460.5 g/mol
CAS No. 253168-86-4
Cat. No. B1667565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Apremilast
CAS253168-86-4
SynonymsApremilast (+/-)-,
Molecular FormulaC22H24N2O7S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
InChIInChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)
InChIKeyIMOZEMNVLZVGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-Apremilast (CAS 253168-86-4) for Analytical Method Development and Process Control: Procurement-Focused Overview


(Rac)-Apremilast (CAS 253168-86-4), also designated (Rac)-CC-10004 or (±)-Apremilast, is the racemic mixture of the oral phosphodiesterase 4 (PDE4) inhibitor Apremilast [1]. It contains equal proportions of the (S)-enantiomer, which constitutes the active pharmaceutical ingredient in Otezla (CAS 608141-41-9), and the (R)-enantiomer (CAS 608141-44-2) [2]. The compound serves a distinct and non-interchangeable function: it is employed as a reference standard for chiral method development, as a comparator in enantiomeric purity testing, and as a key racemic intermediate in the synthesis of chiral Apremilast via enantiomeric resolution [3].

Why (Rac)-Apremilast (CAS 253168-86-4) Cannot Be Interchanged with Chiral Apremilast Enantiomers in Analytical Workflows


Substituting (Rac)-Apremilast with either the (S)-enantiomer (CAS 608141-41-9) or (R)-enantiomer (CAS 608141-44-2) fundamentally compromises analytical validity. (Rac)-Apremilast is a 1:1 mixture of the two enantiomers, rendering it the essential reference material for establishing chromatographic system suitability in chiral separations and for generating calibration curves for enantiomeric impurity quantification [1]. Only the racemate provides both enantiomeric peaks in a single injection, enabling unambiguous determination of elution order, resolution (Rs), and relative retention times required for ICH Q2(R1) method validation [2]. Conversely, single-enantiomer standards cannot verify whether an analytical method resolves the unwanted antipode from the active pharmaceutical ingredient [3]. In synthetic chemistry contexts, (Rac)-Apremilast represents the exact racemic aminosulfone intermediate mixture that is subjected to chiral resolution to yield the desired (S)-enantiomer for Apremilast production [4].

(Rac)-Apremilast (CAS 253168-86-4): Quantitative Differentiation Evidence Versus Comparators


Enantiomeric Resolution (Rs) Validation Using (Rac)-Apremilast as the Reference Standard

When (Rac)-Apremilast is employed as the reference standard, the enantiomers of Apremilast achieve a resolution (Rs) of 5.4 on a Chiralpak IA column using a mobile phase of 80/20 (v/v%) MeOH/ACN at 0.7 mL/min and 25°C [1]. In contrast, single-enantiomer standards (e.g., (S)-Apremilast) yield only a single peak and provide no resolution metric between the two stereoisomers. The Rs = 5.4 value, derived exclusively from the racemic mixture, demonstrates baseline separation with a resolution factor > 2.0, which is the ICH Q2(R1) threshold for acceptable enantiomeric purity determination [1].

Chiral chromatography Method validation Pharmaceutical analysis

Quantification of Enantiomeric Impurity at 0.1% Threshold Using (Rac)-Apremilast

The HPLC method validated using (Rac)-Apremilast as the reference standard enables accurate determination of 0.1% (R)-enantiomer as a chiral impurity in (S)-Apremilast drug substance [1]. This 0.1% quantification threshold meets the ICH Q3A reporting threshold for impurities in new drug substances. When evaluated via capillary electrophoresis (CE) with cyclodextrin additives, the same (Rac)-Apremilast reference material yields a limit of detection (LOD) of 1.0 μg/mL (corresponding to 0.05% impurity level) and a limit of quantification (LOQ) of 2.0 μg/mL (corresponding to 0.1% impurity level) [2].

Enantiomeric purity Quality control ICH guidelines

Simultaneous Quantification of Seven Impurities Plus Enantiomer in a Single HPLC Run

A validated reversed-phase HPLC method using (Rac)-Apremilast and an immobilized Chiralpak IA-3 column (250 mm × 4.6 mm, 3 μm) with tris(3,5-dimethylphenyl carbamate) selector achieves simultaneous quantification of seven impurities plus the enantiomer of Apremilast in drug substance [1]. The method demonstrates intraday and interday precision with RSD < 4.0% across all analytes, impurity recoveries ranging from 96.1% to 102.1%, and linearity with r ≥ 0.9997 [1]. LOQ values range from 0.052 μg/mL to 0.107 μg/mL, and LOD values from 0.016 μg/mL to 0.032 μg/mL [1].

Stability-indicating method Impurity profiling Multi-analyte analysis

Process Economics: (Rac)-Apremilast as Key Intermediate Enabling (R)-Enantiomer Recycling

In Apremilast API manufacturing, classical resolution of racemic 1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (i.e., the aminosulfone core of (Rac)-Apremilast) generates a significant waste stream of the unwanted (R)-enantiomer [1]. Patent US20180334429 describes a process wherein this (R)-aminosulfone (Vb) is chemically recycled back to the racemic aminosulfone (II) — the racemic intermediate corresponding to the core of (Rac)-Apremilast — thereby improving overall process yield and reducing waste [1]. Without (Rac)-Apremilast or its racemic aminosulfone intermediate as a process reference, this recycling step cannot be validated or monitored.

Process chemistry Cost optimization API manufacturing

Capillary Electrophoresis vs. HPLC: Enantiomer Migration Order Reversal Capability Using (Rac)-Apremilast

Using (Rac)-Apremilast as the test analyte, capillary electrophoresis (CE) with cyclodextrin additives offers enantiomer migration order reversal—a capability not available in HPLC [1]. In CE, electrophoretic mobility is a vectorial property, allowing the (S)- and (R)-enantiomers to be resolved with reversed elution order relative to chiral LC columns [1]. This orthogonal confirmation eliminates the risk of co-elution artifacts and misidentification of enantiomeric peaks [1]. The CE method developed using (Rac)-Apremilast is described as a cheaper alternative to chromatography-based separation methods [1].

Capillary electrophoresis Chiral separation Orthogonal methods

Regulatory-Compliant Reference Standard with ISO 17034 Traceability

(Rac)-Apremilast reference standards from specialized suppliers are provided with full characterization data compliant with regulatory guidelines, including HPLC purity ≥99.0%, structural confirmation via 1H NMR, 13C NMR, HRMS, and IR spectroscopy, and certificates of analysis meeting FDA and EMA requirements for impurity reference standards . Certain vendors offer further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, generic chiral Apremilast enantiomers marketed solely for biological activity screening may not carry the full analytical documentation required for GMP quality control applications.

Reference standards Regulatory compliance ISO 17034

Optimal Procurement Scenarios for (Rac)-Apremilast (CAS 253168-86-4): Research and Industrial Applications


Chiral HPLC Method Development and ICH Q2(R1) Validation for ANDA Submissions

(Rac)-Apremilast is the required reference material for developing and validating chiral HPLC methods to quantify the (R)-enantiomer impurity in Apremilast drug substance. Its 1:1 enantiomeric composition enables determination of resolution (Rs = 5.4 on Chiralpak IA columns) and relative retention times essential for system suitability testing [1]. The validated method using this racemic standard achieves a 0.1% LOQ for chiral impurity determination, meeting ICH Q2(R1) and ICH Q3A reporting thresholds [1].

Multi-Impurity Stability-Indicating Assays for Drug Substance Release Testing

Analytical QC laboratories procuring (Rac)-Apremilast can implement the validated reversed-phase chiral HPLC method that simultaneously quantifies seven process-related and degradation impurities plus the enantiomer in a single 45-minute run [1]. The method delivers intraday and interday RSD < 4.0%, recoveries of 96.1-102.1%, and LOQ values of 0.052-0.107 μg/mL across all analytes [1]. This comprehensive single-run approach reduces solvent consumption, instrument time, and labor compared to sequential achiral plus chiral analyses.

Orthogonal Enantiomeric Purity Confirmation via Capillary Electrophoresis

For laboratories requiring orthogonal confirmation of chiral purity, (Rac)-Apremilast enables development of capillary electrophoresis methods with enantiomer migration order reversal capability—a unique feature of CE not attainable in HPLC [1]. This orthogonal approach eliminates co-elution risks and serves as a confirmatory identity test, with LOD of 1.0 μg/mL (0.05%) and LOQ of 2.0 μg/mL (0.1%) for the (R)-enantiomer impurity [1]. CE using (Rac)-Apremilast is described as a cost-effective alternative to chromatography-based separations [1].

Process Monitoring for (R)-Enantiomer Recycling in API Manufacturing

In industrial Apremilast production, (Rac)-Apremilast and its corresponding racemic aminosulfone intermediate serve as critical reference standards for monitoring the recycling of unwanted (R)-enantiomer back to racemic intermediate [1]. This process step, described in patent US20180334429, improves overall manufacturing yield by converting waste into usable material [1]. Procurement of (Rac)-Apremilast enables in-process control testing to verify successful racemization and proper intermediate quality before proceeding to final API synthesis.

Quote Request

Request a Quote for (Rac)-Apremilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.